Phthalimidinoglutarimide-5'-C3-O-PEG2-OH

Description

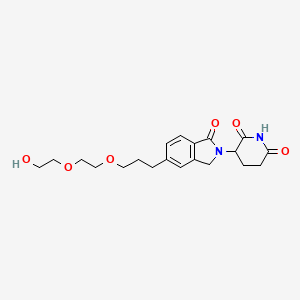

Phthalimidinoglutarimide-5'-C3-O-PEG2-OH is a synthetic compound primarily used as a building block for proteolysis-targeting chimeras (PROTACs) in targeted protein degradation (TPD) . Its structure comprises:

- E3 ligase ligand: A phthalimidinoglutarimide moiety, which binds to cereblon (CRBN), a critical E3 ubiquitin ligase component.

- Linker: A C3 (trimethylene) spacer connected to a polyethylene glycol (PEG2) chain, enhancing solubility and spatial flexibility.

- Terminal group: A hydroxyl (-OH) group for further conjugation with target-binding molecules.

This compound’s design enables the formation of ternary complexes between CRBN, the PROTAC, and a target protein, facilitating ubiquitination and subsequent degradation .

Properties

Molecular Formula |

C20H26N2O6 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

3-[6-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C20H26N2O6/c23-7-9-28-11-10-27-8-1-2-14-3-4-16-15(12-14)13-22(20(16)26)17-5-6-18(24)21-19(17)25/h3-4,12,17,23H,1-2,5-11,13H2,(H,21,24,25) |

InChI Key |

RWMWGROOGFYXEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG2-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a polyethylene glycol (PEG) spacer. The reaction conditions often include:

Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and methanol.

Catalysts: N-hydroxysuccinimide (NHS) esters are commonly used to facilitate the coupling reactions.

Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of Phthalimidinoglutarimide-5’-C3-O-PEG2-OH involves large-scale batch reactions with stringent control over reaction parameters to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-5’-C3-O-PEG2-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the imide groups to amines.

Substitution: The PEG spacer allows for nucleophilic substitution reactions, enabling the attachment of different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Phthalimidinoglutarimide-5’-C3-O-PEG2-OH has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and antibodies.

Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

Industry: Applied in the development of advanced materials and coatings with specific functional properties.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-PEG2-OH involves its ability to form stable conjugates with various biomolecules. The PEG spacer provides flexibility and reduces steric hindrance, allowing for efficient binding to molecular targets. This compound can interact with proteins, nucleic acids, and other biomolecules through covalent and non-covalent interactions, facilitating targeted delivery and controlled release of therapeutic agents.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Phthalimidinoglutarimide Analogs

Impact of PEG Length and Linker Chemistry

- PEG2 vs. PEG1: PEG2 provides greater hydrophilicity and flexibility than PEG1, improving solubility and reducing aggregation in aqueous environments .

- PEG4 and PEG5 :

Terminal Functional Group Modifications

- -OH vs. -COOH :

- Propargyl vs. C3 Linkers: Propargyl-terminated analogs (e.g., Phthalimidinoglutarimide-5'-propargyl-PEG4-OH) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas C3 linkers prioritize stability and modularity .

Pharmacological and Industrial Relevance

PROTAC Efficacy

- Phthalimidinoglutarimide-based PROTACs outperform thalidomide analogs (e.g., Thalidomide-O-PEG3-azide) in CRBN binding affinity due to optimized stereoelectronic interactions in the phthalimidinoglutarimide scaffold .

- The C3-O-PEG2 linker balances rigidity and flexibility, critical for maintaining ternary complex stability .

Commercial Landscape

- Tenova Pharmaceuticals dominates the market for phthalimidinoglutarimide derivatives, with most analogs priced at $490.00. Exceptions include discontinued PEG4/PEG5 variants .

- Limited availability of PEG1-OH and PEG4-OH analogs reflects supply chain challenges in PEGylation chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.